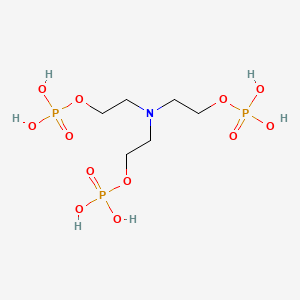![molecular formula C8H3BrClF2NO B12833886 2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3BrClF2NO. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole typically involves the incorporation of bromodifluoromethyl and chlorobenzo[d]oxazole moieties. One common method is the nucleophilic substitution reaction where 2-chlorobenzoxazole reacts with bromodifluoromethyl reagents under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and catalytic amounts of 18-crown-6 are used in the presence of DMSO at temperatures around 110-120°C.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The compound may also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromodifluoromethyl)-1,3-benzoxazole: Similar in structure but lacks the chlorine atom at the 5-position.
2-(Chlorodifluoromethyl)-5-chlorobenzo[d]oxazole: Similar but with a chlorodifluoromethyl group instead of bromodifluoromethyl.
Uniqueness
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole is unique due to the presence of both bromodifluoromethyl and chlorine substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and specificity in various applications .
Propriétés
Formule moléculaire |
C8H3BrClF2NO |
|---|---|
Poids moléculaire |
282.47 g/mol |
Nom IUPAC |
2-[bromo(difluoro)methyl]-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrClF2NO/c9-8(11,12)7-13-5-3-4(10)1-2-6(5)14-7/h1-3H |
Clé InChI |
VDHYSKVNFXFLDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(O2)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
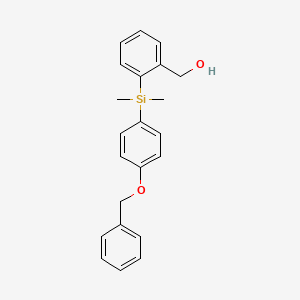
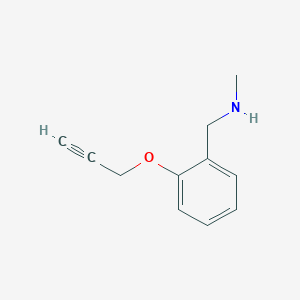
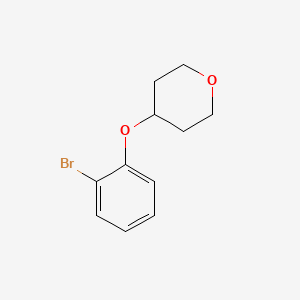
![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
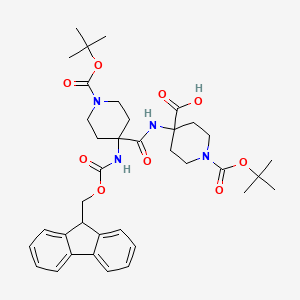

![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
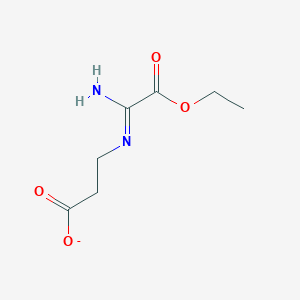
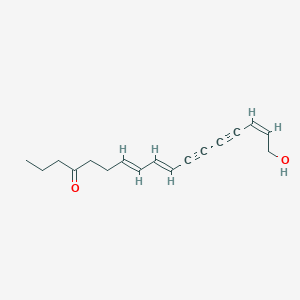
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
